Fmoc-beta-Ala-Pro-OH: A Comprehensive Technical Guide for Peptide Synthesis and Drug Discovery
Fmoc-beta-Ala-Pro-OH: A Comprehensive Technical Guide for Peptide Synthesis and Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fmoc-Protected Dipeptides in Peptide Science
In the landscape of modern peptide synthesis and drug development, the use of N-α-Fmoc-protected amino acids is the cornerstone of solid-phase peptide synthesis (SPPS), a technique that has revolutionized the way we create these complex biomolecules.[1] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, in particular, offers a robust and versatile methodology, allowing for the assembly of peptide chains under mild conditions.[2] This guide focuses on a specific and highly valuable building block in the peptide chemist's toolkit: Fmoc-beta-Ala-Pro-OH .
This dipeptide, featuring a beta-alanine residue linked to a proline, offers unique structural and functional advantages. The incorporation of beta-alanine, a non-proteinogenic amino acid, can significantly enhance the metabolic stability of peptides by making them resistant to enzymatic degradation.[3][4] Proline, with its unique cyclic side chain, imparts conformational rigidity to the peptide backbone, which can be crucial for optimizing receptor binding and biological activity.[5][6] The strategic combination of these two residues in Fmoc-beta-Ala-Pro-OH provides a powerful tool for designing novel peptide-based therapeutics with improved pharmacokinetic profiles and enhanced efficacy.
This technical guide will provide a comprehensive overview of Fmoc-beta-Ala-Pro-OH, including its chemical identity, a curated list of suppliers, and a detailed, field-proven protocol for its application in solid-phase peptide synthesis. Furthermore, we will delve into the mechanistic rationale behind its use and explore its applications in the dynamic field of drug discovery.
Core Compound Details: Fmoc-beta-Ala-Pro-OH
Chemical Identity:
| Property | Value |
| Chemical Name | (S)-1-(3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)pyrrolidine-2-carboxylic acid[7] |
| Synonyms | (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-proline[8] |
| CAS Number | 2171246-67-4[7][8] |
| Molecular Formula | C23H24N2O5[7][8] |
| Molecular Weight | 408.45 g/mol [7] |
Supplier Information for Fmoc-beta-Ala-Pro-OH (CAS: 2171246-67-4)
The following table provides a list of suppliers for Fmoc-beta-Ala-Pro-OH. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and technical specifications.
| Supplier | Website | Notes |
| Simson Pharma Limited | Offers the product with a Certificate of Analysis.[7] | |
| ChemicalBook | Lists multiple suppliers for this compound.[9] | |
| Pharmaffiliates | [Link] | Provides the product as a miscellaneous compound.[10] |
| CymitQuimica | Distributes the TRC brand of the compound.[8] | |
| LGC Standards | Sells the TRC research chemical.[11] |
The Role of the beta-Ala-Pro Motif in Drug Development
The strategic incorporation of the beta-alanine-proline dipeptide motif into peptide-based drug candidates offers several distinct advantages that address common challenges in drug development, such as poor metabolic stability and lack of defined conformation.
Enhanced Enzymatic Stability
Peptides composed of naturally occurring L-alpha-amino acids are often susceptible to rapid degradation by proteases in the body, leading to a short in-vivo half-life and limiting their therapeutic potential. The introduction of beta-amino acids, such as beta-alanine, into the peptide backbone creates a structure that is not readily recognized by these enzymes.[4][12] This modification significantly enhances the peptide's resistance to proteolysis, thereby prolonging its circulation time and improving its overall pharmacokinetic profile.[3]
Conformational Rigidity and Receptor Binding
Proline's unique cyclic structure restricts the phi (φ) torsion angle of the peptide backbone, inducing a "kink" or a turn. This inherent rigidity can be exploited to pre-organize the peptide into a bioactive conformation that is optimal for binding to its target receptor.[5][6] By reducing the conformational flexibility of the peptide, the entropic penalty of binding is minimized, which can lead to higher binding affinity and selectivity. Proline-rich peptides have been shown to be involved in a variety of biological processes and are recognized for their unique structural and functional characteristics.[7]
The combination of beta-alanine's enzymatic resistance and proline's conformational constraint makes the Fmoc-beta-Ala-Pro-OH dipeptide a valuable building block for the design of potent and stable peptide therapeutics.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-beta-Ala-Pro-OH
This section provides a detailed, step-by-step protocol for the incorporation of Fmoc-beta-Ala-Pro-OH into a growing peptide chain on a solid support. This protocol is based on standard and widely accepted Fmoc/tBu chemistry.[13][14][15]
Materials and Reagents
-
Resin: Appropriate solid support (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids).
-
Fmoc-beta-Ala-Pro-OH
-
Other Fmoc-protected amino acids
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Precipitation Solvent: Cold diethyl ether
Step-by-Step Methodology
1. Resin Preparation and Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DCM to the resin and allow it to swell for at least 30 minutes at room temperature. c. Drain the DCM and wash the resin with DMF (3 x).
2. N-terminal Fmoc Deprotection (of the resin-bound peptide): a. Add the 20% piperidine in DMF solution to the resin. b. Agitate the mixture for 3-5 minutes. c. Drain the solution. d. Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes. e. Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
3. Coupling of Fmoc-beta-Ala-Pro-OH: a. Activation of the Dipeptide: In a separate vessel, dissolve Fmoc-beta-Ala-Pro-OH (3-5 equivalents relative to the resin substitution) and an equimolar amount of HBTU or HATU in DMF. b. Add DIPEA (2 equivalents relative to the dipeptide) to the solution and allow the mixture to pre-activate for 2-5 minutes. c. Coupling to the Resin: Add the pre-activated Fmoc-beta-Ala-Pro-OH solution to the deprotected peptide-resin. d. Agitate the mixture at room temperature for 1-2 hours. The coupling time may need to be optimized depending on the sequence. e. Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser test or Chloranil test) to ensure the coupling reaction has gone to completion. If the test is positive (indicating free amines), the coupling step should be repeated.
4. Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
5. Chain Elongation: a. Repeat steps 2-4 for the subsequent Fmoc-amino acid couplings until the desired peptide sequence is assembled.
6. Final Fmoc Deprotection: a. Once the peptide synthesis is complete, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection: a. Wash the resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator. b. Add the cleavage cocktail to the resin. c. Agitate the mixture at room temperature for 2-4 hours. d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether. f. Centrifuge the mixture to pellet the precipitated peptide. g. Wash the peptide pellet with cold diethyl ether two more times. h. Dry the peptide pellet under vacuum.
8. Purification and Analysis: a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). b. Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: HBTU and HATU are highly efficient coupling reagents that minimize the risk of racemization, especially for sterically hindered couplings which can be a consideration with dipeptides.[2][13]
-
Pre-activation: Pre-activating the carboxylic acid of Fmoc-beta-Ala-Pro-OH before adding it to the resin ensures a rapid and efficient coupling reaction, driving the reaction to completion.
-
Thorough Washing: Extensive washing between steps is critical to remove any residual reagents or byproducts that could interfere with subsequent reactions, ensuring the synthesis of a high-purity final product.[14]
Visualizing the Workflow
The following diagram illustrates the key steps in the solid-phase peptide synthesis cycle using Fmoc-beta-Ala-Pro-OH.
Caption: Solid-Phase Peptide Synthesis Cycle for Fmoc-beta-Ala-Pro-OH Incorporation.
Conclusion and Future Perspectives
Fmoc-beta-Ala-Pro-OH is a valuable and versatile building block for the synthesis of novel peptides with enhanced therapeutic potential. Its ability to confer both enzymatic stability and conformational rigidity makes it an attractive tool for overcoming common challenges in peptide drug development. The detailed protocol provided in this guide offers a robust and reliable method for its incorporation into peptide sequences using standard Fmoc-based solid-phase peptide synthesis.
As our understanding of peptide structure-activity relationships continues to grow, the strategic use of non-proteinogenic amino acids and dipeptide building blocks like Fmoc-beta-Ala-Pro-OH will undoubtedly play an increasingly important role in the design of next-generation peptide therapeutics. The ability to fine-tune the pharmacokinetic and pharmacodynamic properties of peptides through such modifications opens up new avenues for the treatment of a wide range of diseases.
References
-
Gadek, T. R., & Tulinsky, A. (2019). Proline-containing peptides-New insight and implications: A Review. IUBMB Life, 71(8), 1045-1054. Retrieved February 22, 2026, from [Link]
-
Mishra, R. K., et al. (2020). Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens. ACS Omega, 5(33), 20976-20986. Retrieved February 22, 2026, from [Link]
-
Sharma, G. V., & Nagendar, P. (2004). Beta-Ala containing peptides: potentials in design and construction of bioactive peptides and protein secondary structure mimics. Current Protein & Peptide Science, 5(6), 437-453. Retrieved February 22, 2026, from [Link]
-
Mishra, B., et al. (2018). Tryptophan-Rich and Proline-Rich Antimicrobial Peptides. Molecules, 23(4), 817. Retrieved February 22, 2026, from [Link]
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved February 22, 2026, from [Link]
-
Pharmaffiliates. (n.d.). Fmoc-beta-Ala-Pro-OH. Retrieved February 22, 2026, from [Link]
-
Biomatik. (2022, February 14). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Retrieved February 22, 2026, from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved February 22, 2026, from [Link]
-
Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved February 22, 2026, from [Link]
-
Riaz, N. N., Rehman, F., & Ahmad, M. M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry, 7(8), 302-307. Retrieved February 22, 2026, from [Link]
-
Biovera Research. (2025, November 18). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). EP2747764B1 - Structural mimetics of proline-rich peptides and use of same.
-
ResearchGate. (n.d.). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Retrieved February 22, 2026, from [Link]
-
Pavone, V., et al. (1992). Beta-alanine containing peptides: a novel molecular tool for the design of gamma-turns. Biopolymers, 32(2), 173-183. Retrieved February 22, 2026, from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved February 22, 2026, from [Link]
Sources
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 5. Proline-containing peptides-New insight and implications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Proline-Modified (RW)n Peptides: Enhancing the Antimicrobial Efficacy and Selectivity against Multidrug-Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fmoc-β-Ala-Pro-OH | CymitQuimica [cymitquimica.com]
- 9. FMOC-ALA-PRO-OH CAS#: 2171246-67-4 [m.chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Buy Online CAS Number 2171246-67-4 - TRC - Fmoc-beta-Ala-Pro-OH | LGC Standards [lgcstandards.com]
- 12. researchgate.net [researchgate.net]
- 13. chempep.com [chempep.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. biovera.com.au [biovera.com.au]
